N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Description
N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C18H20FN3OS and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is 345.13111161 g/mol and the complexity rating of the compound is 409. The solubility of this chemical has been described as 4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a fluorophenyl group and a methoxyphenyl group, contributing to its unique pharmacological profile. The molecular formula is CHFNOS, with a molecular weight of approximately 345.44 g/mol. The presence of the fluorine atom is significant as it can influence the electronic properties and biological interactions of the molecule.
This compound exhibits its biological activity primarily through:
- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and psychotropic effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in cancer metabolism, indicating potential anticancer properties.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : Research indicates that compounds within the piperazine family often exhibit antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown effectiveness in inhibiting cell growth in leukemia models by inducing necroptosis—a regulated form of cell death .
- Antimicrobial Properties : Some studies suggest that piperazine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .
- Neuropharmacological Effects : The interaction with serotonin and dopamine receptors suggests potential applications in treating psychiatric disorders, including depression and anxiety .
1. Antiproliferative Effects
A study investigating the antiproliferative effects of piperazine derivatives found that this compound significantly inhibited the growth of K562 leukemia cells. The mechanism involved necroptotic signaling pathways, which were linked to increased expression of TNF-R1 and mRNA levels of CYLD without caspase activation .
2. Receptor Binding Studies
Binding affinity assays demonstrated that this compound interacts effectively with dopamine D and D receptors, indicating its potential as a therapeutic agent in neuropharmacology . The selectivity for these receptors suggests it could be developed for treating conditions like schizophrenia or bipolar disorder.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
N-(4-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | CHClNOS | Anticancer activity |
N-(4-bromophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | CHBrNOS | Antimicrobial properties |
N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | CHFNOS | Neuropharmacological effects |
This table highlights how variations in substituents (fluorine, chlorine, bromine) can lead to differences in biological activity.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-5-3-2-4-16(17)21-10-12-22(13-11-21)18(24)20-15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPIWTOZSRDACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975869 | |
Record name | N-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200963 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6046-23-7 | |
Record name | N-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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